2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by its chromen-1-ylium core, which is fused with a benzo[h] ring and substituted with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenyl-substituted precursors under acidic conditions to form the chromen-1-ylium core. The iodide ion is then introduced through a halogenation reaction, often using iodine or an iodide salt in the presence of a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the iodide position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted chromen-1-ylium compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes, receptors, or nucleic acids, influencing their activity.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or inhibit specific enzymatic reactions, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium bromide
- 2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium chloride
Uniqueness
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide is unique due to the presence of the iodide ion, which imparts distinct reactivity and potential applications compared to its bromide and chloride counterparts. The iodide ion can participate in specific substitution reactions that are not as readily achievable with other halides, making this compound particularly valuable in certain synthetic and research contexts.
Properties
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19O.HI/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;/h1-14,17H,15-16H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOFLJWAOUXLPZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.